Tert-butyl 5-[(chlorosulfonyl)methyl]-6-oxa-2-azaspiro[3.4]octane-2-carboxylate
Description
Tert-butyl 5-[(chlorosulfonyl)methyl]-6-oxa-2-azaspiro[3.4]octane-2-carboxylate (CAS: 2225144-48-7) is a spirocyclic compound featuring a bicyclic core (spiro[3.4]octane) with a 6-oxa (oxygen) and 2-aza (nitrogen) heteroatom arrangement. The molecule includes a chlorosulfonylmethyl (-SO₂Cl-CH₂-) substituent at position 5 and a tert-butyl carbamate protecting group. Its molecular formula is C₁₂H₁₈ClNO₆S, with a molar mass of 339.79 g/mol . The chlorosulfonyl group confers high reactivity, making the compound a valuable intermediate for synthesizing sulfonamides or other sulfur-containing derivatives in medicinal chemistry.
Properties
IUPAC Name |
tert-butyl 5-(chlorosulfonylmethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20ClNO5S/c1-11(2,3)19-10(15)14-7-12(8-14)4-5-18-9(12)6-20(13,16)17/h9H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVKDCUXMLUOGHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CCOC2CS(=O)(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-(chlorosulfonylmethyl)-6-oxa-2-azaspiro[34]octane-2-carboxylate typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often require the use of specific catalysts and solvents to achieve high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 5-[(chlorosulfonyl)methyl]-6-oxa-2-azaspiro[3.4]octane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of specific atoms within the molecule.
Substitution: The chlorosulfonylmethyl group can be substituted with other nucleophiles to generate a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a wide range of derivatives with different functional groups, enhancing the compound’s versatility in various applications .
Scientific Research Applications
Tert-butyl 5-[(chlorosulfonyl)methyl]-6-oxa-2-azaspiro[3.4]octane-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-butyl 5-(chlorosulfonylmethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Halogenated Substituents
Tert-butyl 6-(Iodomethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate (CAS: 1445949-63-2)
- Molecular Formula: C₁₂H₂₀INO₃
- Molar Mass : 353.20 g/mol
- Key Features : Replaces the chlorosulfonylmethyl group with an iodomethyl (-CH₂I) substituent at position 4. The iodine atom enhances utility in cross-coupling reactions (e.g., Suzuki-Miyaura) for pharmaceutical synthesis.
- Applications : Used as a building block in late-stage functionalization due to iodine’s leaving-group properties .
Tert-butyl 7-(Iodomethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate (CAS: 1909309-47-2)
- Molecular Formula: C₁₂H₂₀INO₃
- Molar Mass : 353.20 g/mol
- Key Features : Structural isomer of the above, with iodomethyl at position 7. This positional variation impacts regioselectivity in subsequent reactions .
Tert-butyl 6,6-Difluoro-2-azaspiro[3.4]octane-2-carboxylate (CAS: 1638759-78-0)
Analogues with Oxygen-Containing Functional Groups
Tert-butyl 6-Oxo-2-azaspiro[3.4]octane-2-carboxylate
- Key Features : Features a ketone (-CO-) group at position 6. The absence of sulfonyl or halogen substituents reduces reactivity but enhances stability.
- Applications : Serves as a precursor for hydroxylated derivatives via reduction (e.g., NaBH₄) .
Tert-butyl (6S)-6-Hydroxy-2-azaspiro[3.4]octane-2-carboxylate (CAS: 1363381-95-6)
Analogues with Heteroatom Variations
Tert-butyl 5-(Iodomethyl)-7-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate (CAS: EN300-704236)
- Molecular Formula: C₁₂H₂₀INO₄
- Molar Mass : 369.20 g/mol
- Key Features : Combines iodomethyl and oxo groups, offering dual reactivity for nucleophilic substitution and carbonyl chemistry .
Tert-butyl 6-Oxo-5-oxa-2,7-diazaspiro[3.4]octane-2-carboxylate (CAS: 1799438-98-4)
- Molecular Formula : C₁₁H₁₇N₂O₄
- Molar Mass : 247.27 g/mol
Comparative Data Table
Biological Activity
Tert-butyl 5-[(chlorosulfonyl)methyl]-6-oxa-2-azaspiro[3.4]octane-2-carboxylate, with the CAS number 2228908-19-6, is a complex organic compound notable for its unique spirocyclic structure. This compound has garnered attention in various fields including medicinal chemistry, organic synthesis, and biological research due to its reactive functional groups and potential applications.
The molecular formula of this compound is , with a molar mass of 325.81 g/mol. The presence of the chlorosulfonyl group enhances its reactivity, making it suitable for a range of chemical transformations.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₂₀ClNO₅S |
| Molar Mass | 325.81 g/mol |
| CAS Number | 2228908-19-6 |
Biological Activity
Research indicates that compounds containing spirocyclic structures exhibit diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The specific biological activity of this compound has not been extensively documented; however, its structural analogs have shown promising results in biological assays.
Antimicrobial Activity
Studies on related spirocyclic compounds suggest that the chlorosulfonyl moiety may contribute to antimicrobial activity. For instance, compounds with similar functional groups have demonstrated effectiveness against various bacterial strains, making this compound a candidate for further investigation in antibiotic development.
Anticancer Potential
Research into spirocyclic compounds has revealed potential anticancer properties due to their ability to interact with cellular targets involved in cancer progression. The unique structure of this compound may allow it to serve as a scaffold for developing novel anticancer agents.
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key synthetic routes include:
- Formation of the Spirocyclic Core : Utilizing cyclization reactions that incorporate the chlorosulfonyl group.
- Functionalization : Subsequent reactions to introduce the carboxylate group and other substituents.
The mechanism by which this compound exerts its biological effects is likely related to its ability to modify protein interactions or inhibit specific enzymes involved in disease pathways.
Case Studies
- Antimicrobial Testing : A study assessing similar spirocyclic compounds found that derivatives with chlorosulfonyl groups exhibited significant inhibition against Gram-positive bacteria, suggesting that this compound may possess similar properties.
- Anticancer Activity : In vitro studies on structurally related compounds showed promising results in inhibiting cancer cell proliferation through apoptosis induction, indicating potential pathways for further exploration with this compound.
Q & A
Q. What methodologies are suitable for investigating decomposition mechanisms under thermal stress?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
